4-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride
Description
Structural Classification and Nomenclature
4-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride belongs to the class of substituted piperidine derivatives, specifically categorized as an ether-substituted saturated heterocycle. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the full chemical name being this compound. Alternative nomenclature systems recognize this compound as 4-[(3-methylbut-2-en-1-yl)oxy]piperidine hydrochloride, reflecting the systematic naming of the prenyl substituent.
The structural framework consists of a six-membered piperidine ring bearing a substituted allyl ether group at the 4-position. The prenyl moiety, specifically the 3-methyl-2-butenyl group, represents a common structural element found in natural products and bioactive compounds. This substitution pattern creates a molecule with enhanced lipophilicity compared to unsubstituted piperidine while maintaining the basic nitrogen functionality that characterizes this heterocyclic family.
The compound exists as a hydrochloride salt, which significantly improves its water solubility and crystalline stability compared to the free base form. This salt formation is a standard approach in pharmaceutical and chemical research for handling basic nitrogen-containing compounds, as it facilitates purification, storage, and analytical characterization procedures.
Historical Development and Research Context
The development of this compound emerges from the broader context of piperidine chemistry research that has evolved significantly since the mid-19th century. Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, establishing the foundation for this important class of heterocyclic compounds.
Contemporary research into prenylated piperidine derivatives has been driven by advances in synthetic methodology, particularly the development of piperidine-mediated condensation reactions. These synthetic approaches have enabled the preparation of complex piperidine derivatives bearing various functional groups, including ether linkages such as those found in this compound.
The specific interest in prenyl-substituted piperidines has grown from their potential applications in medicinal chemistry and natural product synthesis. Research has demonstrated that piperidine derivatives exhibit diverse biological activities, including antibacterial, anti-inflammatory, antihypertensive, anticonvulsant, antimalarial, antiviral, and anticancer effects. This broad spectrum of biological activity has motivated the synthesis and characterization of novel piperidine derivatives, including those with prenyl ether substitution patterns.
Recent advances in heterocyclic chemistry have emphasized the importance of saturated heterocycles like piperidine in pharmaceutical development. The piperidine scaffold is among the most frequently encountered frameworks in biologically active small molecules, prompting continued research into new synthetic methods and structural modifications.
Chemical Registration and Identification Parameters
This compound is registered under Chemical Abstracts Service number 1185044-73-8, providing its unique identifier within chemical databases. The compound's molecular formula is established as C₁₀H₂₀ClNO, reflecting the addition of hydrochloric acid to the parent amine structure.
The compound's International Chemical Identifier represents its complete structural information through the InChI code: 1S/C10H19NO.ClH/c1-9(2)5-8-12-10-3-6-11-7-4-10;/h5,10-11H,3-4,6-8H2,1-2H3;1H. The corresponding InChI Key provides a shortened hash representation: KIBCXPPXETZWLZ-UHFFFAOYSA-N.
Simplified Molecular Input Line Entry System notation describes the compound as CC(=CCOC1CCNCC1)C.Cl, providing a linear representation of its molecular structure. The canonical Simplified Molecular Input Line Entry System follows the same pattern: CC(=CCOC1CCNCC1)C.Cl.
Properties
IUPAC Name |
4-(3-methylbut-2-enoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-9(2)5-8-12-10-3-6-11-7-4-10;/h5,10-11H,3-4,6-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBCXPPXETZWLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1CCNCC1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride typically involves the reaction of piperidine with 3-methyl-2-butenyl chloride under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
4-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
4-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine Hydrochloride (CAS: 1185178-18-0)
4-[(4-Chlorobenzyl)oxy]piperidine Hydrochloride (CAS: 86810-95-9)
- Molecular Formula: C₁₂H₁₇Cl₂NO
- Molecular Weight : 262.176 g/mol
- Key Difference : Substitution with a 4-chlorobenzyloxy group introduces aromaticity and electronegative chlorine, likely enhancing receptor-binding affinity in drug design.
- Applications: Potential use in pharmaceuticals targeting CNS disorders due to halogenated aromatic motifs .
Analogues with Heterocyclic or Aromatic Moieties
4-(3-Fluorophenoxy)piperidine Hydrochloride (CAS: 3202-35-5)
- Molecular Formula: C₁₁H₁₄FNO
- Molecular Weight : 195.23 g/mol
- Key Difference: A 3-fluorophenoxy group replaces the prenyloxy chain, reducing molecular weight and introducing fluorophilic interactions.
- Applications : Fluorinated piperidines are common in antipsychotic and antidepressant drugs (e.g., Paroxetine derivatives) .
4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine Hydrochloride (CAS: 1235440-58-0)
- Molecular Formula : C₁₃H₁₇ClN₄
- Molecular Weight : 264.75 g/mol
- Key Difference : Incorporation of a triazole ring adds hydrogen-bonding capacity and metabolic stability.
- Applications : Triazole-piperidine hybrids are explored as kinase inhibitors or antimicrobial agents .
Analogues with Agrochemical Relevance
4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine Hydrochloride
- Key Feature : A cyclobutyl-oxadiazole group confers rigidity and electrophilicity.
- Applications : Utilized in agrochemicals for enhanced environmental compatibility and pest resistance .
Research Findings and Implications
- Structural Flexibility : The prenyloxy group in the target compound offers a balance between lipophilicity and steric bulk, making it advantageous for blood-brain barrier penetration in CNS drug candidates .
- Toxicity Gaps : Compounds like 4-(Diphenylmethoxy)piperidine HCl lack ecotoxicological data, limiting their industrial adoption compared to analogues with better-studied profiles .
- Agrochemical Potential: Cyclobutyl-oxadiazole derivatives demonstrate higher environmental compatibility, suggesting that the target compound could be modified for similar applications .
Biological Activity
4-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride, also known as 3-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride, is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, providing a comprehensive overview of its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 219.75 g/mol. The compound consists of a piperidine ring substituted with a 3-methyl-2-butenyl ether group, which is believed to influence its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly those involving dopamine and opioid receptors, which are critical in pain management and neuropharmacology .
Key Mechanisms:
- Dopaminergic Modulation : The compound may interact with dopamine D2-like receptors, potentially influencing dopaminergic signaling pathways that are implicated in mood regulation and reward mechanisms .
- Opioid Receptor Interaction : It may also exhibit affinity for mu-opioid receptors (MOR), suggesting potential analgesic properties .
Biological Activity and Effects
Research indicates that this compound possesses several biological activities:
Case Study 1: Pain Management
A study conducted on piperidine derivatives demonstrated their efficacy in reducing pain responses in animal models. The results indicated that compounds similar to this compound showed significant analgesic effects when administered in controlled doses .
Case Study 2: Neuroprotection
In a neurotoxic model using Neuro-2a cells, compounds structurally related to this piperidine derivative were found to inhibit reactive oxygen species (ROS) formation induced by neurotoxic agents. This suggests potential applications in neurodegenerative disease treatment .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride in a laboratory setting?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or alkylation of a piperidine precursor with 3-methyl-2-butenyl bromide/chloride under basic conditions (e.g., using triethylamine or NaOH). Purification methods include recrystallization from ethanol or chromatography (silica gel, polar solvents). Reaction progress can be monitored via TLC or HPLC. Ensure inert atmosphere (N₂/Ar) to prevent oxidation of the allyl group .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR to confirm substitution patterns and piperidine ring conformation.
- FT-IR to identify functional groups (e.g., C-O-C stretching at ~1100 cm⁻¹).
- Mass spectrometry (ESI or EI) for molecular ion validation.
- Melting point analysis (decomposition ~175–180°C, observed via DSC) .
Q. What are the recommended storage conditions to ensure the stability of piperidine hydrochloride derivatives?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C in a dry environment. Avoid exposure to moisture, strong oxidizers, or acidic/basic vapors. Conduct periodic stability checks using HPLC to detect degradation (e.g., hydrolysis of the ether linkage) .
Advanced Research Questions
Q. How can researchers address conflicting data regarding the solubility and reactivity of this compound in different solvents?
- Methodological Answer :
Perform systematic solubility studies in polar (water, DMSO) and non-polar solvents (hexane, DCM) at varying temperatures.
Use UV-Vis spectroscopy or gravimetric analysis to quantify solubility.
Reactivity discrepancies may arise from solvent polarity effects; employ DFT calculations to model solvent interactions and validate with kinetic studies (e.g., monitoring reaction rates via NMR) .
Q. What methodologies are recommended for analyzing the potential degradation products of this compound under accelerated stability conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
- LC-MS/MS or GC-MS to identify degradation products (e.g., hydrolyzed piperidine or oxidized allyl groups).
- Compare degradation pathways with structurally similar piperidine derivatives (e.g., meperidine hydrochloride) to predict toxicity .
Q. In the absence of comprehensive toxicological data, what experimental approaches should be adopted to assess the safety profile of novel piperidine derivatives?
- Methodological Answer :
In vitro assays : Test cytotoxicity (MTT assay on HEK293 or HepG2 cells) and genotoxicity (Ames test).
In silico toxicity prediction : Use tools like TEST (Toxicity Estimation Software Tool) to estimate LD₅₀ and mutagenicity.
Cross-reference limited SDS data (e.g., acute toxicity class GHS07) and prioritize acute exposure studies in rodent models .
Data Contradiction and Optimization
Q. How can computational methods resolve discrepancies in reaction yields for large-scale synthesis?
- Methodological Answer :
- Apply reaction path search algorithms (e.g., artificial force-induced reaction method) to identify bottlenecks in scaling (e.g., heat transfer inefficiencies).
- Validate computational models with microreactor experiments to optimize mixing and temperature gradients .
Q. What strategies mitigate conflicting reports on the compound’s stability in biological buffers?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
